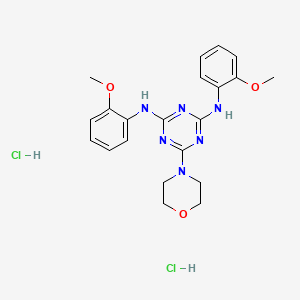

N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Description

N2,N4-Bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine-based compound characterized by a central 1,3,5-triazine core substituted with two 2-methoxyphenyl groups at the N2 and N4 positions, a morpholino group at the C6 position, and two amine groups protonated as dihydrochloride salts. Triazine derivatives are widely studied for applications in medicinal chemistry, materials science, and agrochemicals due to their stability and reactivity .

Properties

IUPAC Name |

2-N,4-N-bis(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3.2ClH/c1-28-17-9-5-3-7-15(17)22-19-24-20(23-16-8-4-6-10-18(16)29-2)26-21(25-19)27-11-13-30-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNOFYLRPXJQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multiple steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.

Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, often using morpholine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

Reduction: Reduction reactions may target the triazine core or the morpholino group.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Biological Activity

N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic compound belonging to the triazine family. Its unique structure, featuring a triazine core with morpholino and methoxyphenyl substituents, suggests potential biological activities that merit investigation. This article synthesizes current research findings on its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure is characterized by:

- Triazine Core : A six-membered ring with alternating nitrogen atoms.

- Morpholino Group : Enhances solubility and bioavailability.

- Methoxyphenyl Substituents : May influence biological interactions.

These structural features indicate that the compound could interact with various biological targets, making it a candidate for medicinal chemistry applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung) | 0.20 |

| MCF-7 (breast) | 1.25 |

| HeLa (cervical) | 1.03 |

These values indicate that the compound effectively inhibits cell proliferation at low concentrations, suggesting a strong anticancer activity profile .

The mechanism through which this compound exerts its effects involves:

- Inhibition of PI3K/mTOR Pathway : The compound selectively inhibits the PI3Kα/mTOR pathway, which is crucial for cell growth and survival.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of cellular processes or inhibition of specific enzymes critical for bacterial survival .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved in vitro testing against multiple cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Western blot analysis confirmed the downregulation of key survival pathways in treated cells.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it possessed notable inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.